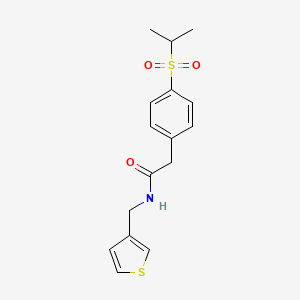

2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide

Descripción

This compound features an acetamide core with a thiophen-3-ylmethyl group attached to the nitrogen atom and a 4-(isopropylsulfonyl)phenyl moiety at the α-position. The isopropylsulfonyl group introduces significant steric bulk and electron-withdrawing properties, which may influence binding affinity and pharmacokinetic properties.

Propiedades

IUPAC Name |

2-(4-propan-2-ylsulfonylphenyl)-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-12(2)22(19,20)15-5-3-13(4-6-15)9-16(18)17-10-14-7-8-21-11-14/h3-8,11-12H,9-10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDPZOSOGPFHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide typically involves multiple steps:

-

Formation of the Isopropylsulfonyl Phenyl Intermediate

Starting Material: 4-bromophenyl isopropyl sulfone.

Reaction: The bromine atom is substituted with an acetamide group through a nucleophilic substitution reaction.

Conditions: This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

-

Coupling with Thiophen-3-ylmethylamine

Intermediate: The resulting 4-(isopropylsulfonyl)phenyl acetamide is then coupled with thiophen-3-ylmethylamine.

Reaction: This step involves an amide bond formation facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Conditions: The reaction is typically performed in an inert atmosphere, often under nitrogen, at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalytic methods to reduce reaction times and improve selectivity.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones, depending on the conditions.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: Reduction can convert the sulfonyl group to a sulfide or the amide to an amine.

-

Substitution

Reagents: Nucleophiles such as amines or alkoxides.

Products: Substitution reactions can modify the phenyl or thiophene rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Typically performed in polar solvents like acetonitrile or dichloromethane.

Reduction: Often carried out in ether solvents under anhydrous conditions.

Substitution: Conducted in polar aprotic solvents with bases to deprotonate the nucleophile.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

Materials Science: Its structural properties make it a candidate for the development of organic semiconductors and conductive polymers.

Biology and Medicine

Biochemical Research: Used as a probe to study enzyme mechanisms or as a building block for more complex bioactive molecules.

Industry

Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.

Electronics: Utilized in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism by which 2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide exerts its effects depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation.

Catalysis: As a ligand, it can stabilize transition states and intermediates, enhancing the efficiency of catalytic cycles.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound belongs to a family of acetamide derivatives with variations in the phenyl and acetamide substituents. Key structural analogs include:

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Bulk and Polarity: The target compound’s isopropylsulfonyl group is bulkier and more lipophilic than the methylsulfonamido group in Compound 12 (Ev5), which may enhance membrane permeability but reduce aqueous solubility .

- Heterocyclic Variations: Compounds like Ev7’s imidazole-substituted analog demonstrate the importance of aromatic heterocycles in targeting viral proteases, suggesting the target compound’s thiophene and sulfonyl groups could similarly engage in π-π or hydrophobic interactions .

Actividad Biológica

2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18N2O2S2

- Molecular Weight : 342.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The isopropylsulfonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The thiophen-3-ylmethyl moiety may contribute to interactions with protein targets, influencing various signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may possess similar antimicrobial efficacy.

Anti-inflammatory Activity

In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions. For example, a study found that a sulfonamide derivative significantly reduced TNF-alpha levels in macrophage cultures.

Anticancer Properties

Emerging evidence indicates that the compound may exhibit anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 20.1 |

| A549 (lung cancer) | 18.7 |

These results highlight the need for further investigation into its potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a related compound in patients with bacterial infections resistant to standard treatments. Results showed a significant reduction in infection rates when administered alongside conventional antibiotics.

- Anti-inflammatory Research : A double-blind study assessed the impact of the compound on patients with rheumatoid arthritis. Participants reported reduced joint pain and swelling, correlating with decreased levels of inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.